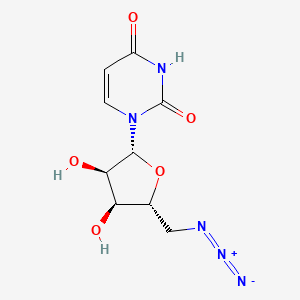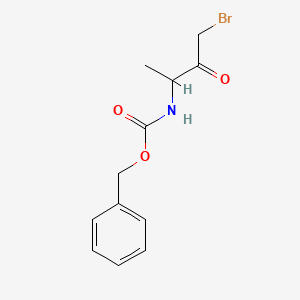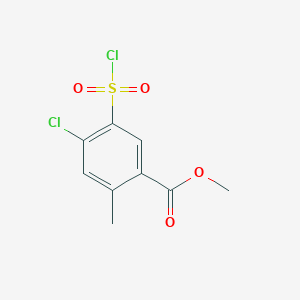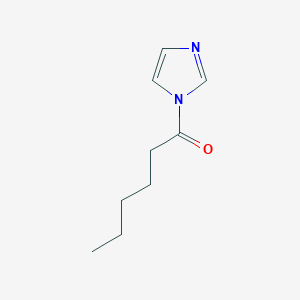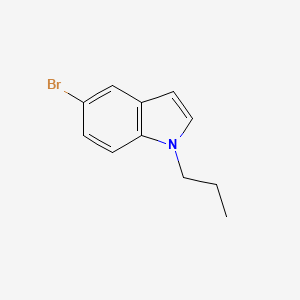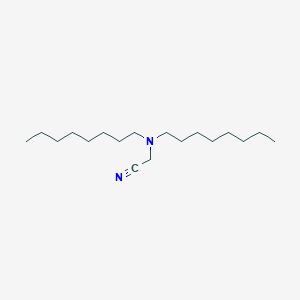
2-Chloro-2-phenylacetonitrile
概要
説明
2-Chloro-2-phenylacetonitrile is an organic compound with the molecular formula C8H6ClN. It is a derivative of acetonitrile where one hydrogen atom of the methyl group is replaced by a phenyl group and another by a chlorine atom. This compound is known for its versatility in organic synthesis and its applications in various fields such as chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions: 2-Chloro-2-phenylacetonitrile can be synthesized through several methods. One common method involves the reaction of benzyl cyanide with chlorine gas. The reaction is typically carried out in the presence of a catalyst such as aluminum chloride at elevated temperatures. Another method involves the reaction of benzyl chloride with sodium cyanide in the presence of a solvent like dimethyl sulfoxide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination of benzyl cyanide. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to achieve the desired outcome .
化学反応の分析
Types of Reactions: 2-Chloro-2-phenylacetonitrile undergoes various chemical reactions, including:
Hydrolysis: This reaction converts the nitrile group to a carboxylic acid group, resulting in the formation of 2-chloro-2-phenylacetic acid.
Reduction: The nitrile group can be reduced to an amine group, forming 2-chloro-2-phenylethylamine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 2-hydroxy-2-phenylacetonitrile.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed:
Hydrolysis: 2-Chloro-2-phenylacetic acid
Reduction: 2-Chloro-2-phenylethylamine
Substitution: 2-Hydroxy-2-phenylacetonitrile
科学的研究の応用
2-Chloro-2-phenylacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
作用機序
The mechanism of action of 2-Chloro-2-phenylacetonitrile varies depending on its application. In biological systems, it may interact with cellular components, leading to the inhibition of specific enzymes or pathways. For example, its antifungal activity is believed to involve the disruption of fungal cell membranes and inhibition of key metabolic enzymes . The exact molecular targets and pathways can vary, and further research is needed to fully elucidate these mechanisms.
類似化合物との比較
Phenylacetonitrile: Similar structure but lacks the chlorine atom. It is less reactive in substitution reactions compared to 2-Chloro-2-phenylacetonitrile.
Benzyl cyanide: Another related compound, but with a different substitution pattern. It is used in the synthesis of various pharmaceuticals and fragrances.
Phenylacetone: A structurally related compound used in the synthesis of amphetamines and other chemicals
Uniqueness: this compound is unique due to the presence of both a phenyl group and a chlorine atom, which confer distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis, allowing for the formation of a wide range of derivatives through various chemical reactions .
特性
分子式 |
C8H6ClN |
|---|---|
分子量 |
151.59 g/mol |
IUPAC名 |
2-chloro-2-phenylacetonitrile |
InChI |
InChI=1S/C8H6ClN/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8H |
InChIキー |
WZSOEUAQKKEHFE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C#N)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
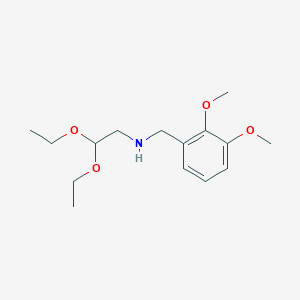
![Methyl 4-[(3,5-difluorophenyl)methylamino]benzoate](/img/structure/B8641893.png)
